Lipophilicity Modulation: XLogP3 2.6 vs. 2,4-Dichlorobenzyl Analog
The target compound exhibits a computed XLogP3 value of 2.6, reflecting the contributing effect of the 4-fluorobenzyl group [1]. While the exact XLogP3 of the 2,4-dichlorobenzyl analog (C13H12Cl2N2O2, MW 299.15) is not disclosed in the accessed databases, its higher molecular weight and the presence of two chlorine atoms predict a substantially higher logP, consistent with general halogen-substitution SAR where chlorine increases lipophilicity more than fluorine [2]. This differential implies that for medicinal chemistry campaigns targeting optimal oral bioavailability (Lipinski's rule-of-five space), the fluorinated variant may offer a more balanced polarity profile.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 1-(5-Methyl-4-isoxazolyl)-1-ethanone O-(2,4-dichlorobenzyl)oxime – Exact XLogP3 unavailable; predicted higher than 2.6 based on halogen SAR |
| Quantified Difference | Not directly quantifiable from available sources; directional inference |
| Conditions | Computed property via XLogP3 algorithm (source: Kuujia for target compound) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and metabolic clearance; selecting the 4-fluorobenzyl congener over a more lipophilic dihalogenated analog may be advantageous when a moderate logP is desired to maintain aqueous solubility while retaining target engagement.
- [1] Kuujia. Cas no 478049-28-4 (1-(5-Methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime) – Computed Properties. Available at: https://www.kuujia.com/cas-478049-28-4.html (Accessed 2026-04-29). View Source
- [2] Lolli, M. L., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. International Journal of Molecular Sciences, 24(23), 16854. doi:10.3390/ijms242316854. View Source
